N-(4-fluorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide
Description
N-(4-fluorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide is a dihydropyrimidine derivative characterized by a fluorophenyl carboxamide substituent at position 4, a hydroxyl group at position 6, and a methyl group at position 1. The fluorine atom on the phenyl ring introduces electron-withdrawing effects, which may enhance binding interactions with target proteins compared to non-halogenated analogs.
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O3/c1-16-10(17)6-9(15-12(16)19)11(18)14-8-4-2-7(13)3-5-8/h2-6H,1H3,(H,14,18)(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKJAYKPZAZZCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)C(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors. These targets play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, leading to diverse biological activities. The downstream effects of these pathway alterations would depend on the specific targets and the nature of their interaction with the compound.
Pharmacokinetics
Similar compounds are predicted to have good pharmacokinetics properties. These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Biological Activity
N-(4-fluorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide, also known by its PubChem CID 1471127, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C12H10FN3O3
- Molecular Weight : 253.22 g/mol
- IUPAC Name : this compound
Structural Information
The compound features a pyrimidine ring with a hydroxyl group and a fluorophenyl substituent, which may influence its biological interactions.
This compound exhibits various biological activities that can be summarized as follows:
- Antimicrobial Activity : Research indicates that compounds with similar structures possess antimicrobial properties against various pathogens.
- Anticancer Activity : The compound has been studied for its potential to inhibit cancer cell proliferation, particularly in models of leukemia and solid tumors.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways relevant to disease progression.
Pharmacological Effects
The biological effects of this compound can be categorized into several key areas:
| Effect Type | Description |
|---|---|
| Antimicrobial | Effective against specific bacterial strains |
| Anticancer | Inhibits growth of cancer cells in vitro |
| Enzyme Inhibition | Potential to inhibit enzymes like dihydrofolate reductase |
Case Study 1: Anticancer Effects
A study published in Cancer Research demonstrated that this compound significantly reduced the proliferation of leukemia cells in vitro. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a notable decrease in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as a lead compound for antibiotic development.
Case Study 3: Enzyme Inhibition
Research indicated that the compound acts as a competitive inhibitor of dihydrofolate reductase (DHFR), which is crucial in the synthesis of nucleotides necessary for DNA replication. This inhibition was quantified with an IC50 value of 15 µM, indicating moderate potency compared to established DHFR inhibitors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional distinctions from related pyrimidine derivatives are analyzed below, focusing on substituent effects, core modifications, and inferred physicochemical or biological implications.
N-(4-Methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
- Structural Differences :
- Methoxyphenyl vs. fluorophenyl substituent (electron-donating -OCH₃ vs. electron-withdrawing -F).
- Additional 4-methylphenyl group on the pyrimidine ring.
- Saturated 1,2,3,4-tetrahydro pyrimidine core (vs. 1,2-dihydro in the target compound).
- The tetrahydro core increases saturation, possibly enhancing conformational rigidity and metabolic stability .
N-(2-Bromophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide
- Structural Differences :
- Bromine substituent at the phenyl ring’s ortho position (vs. para-fluorine).
- Bromine’s larger atomic radius and higher lipophilicity.
- Implications :
2-(4-Fluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic Acid
- Structural Differences: Carboxylic acid substituent at position 4 (vs. carboxamide). No N-(4-fluorophenyl) group.
- Implications: The carboxylic acid’s ionization at physiological pH may reduce cell permeability but improve solubility.
N-(3,4-Dimethylphenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide
- Structural Differences: 3,4-Dimethylphenyl substituent (vs. mono-fluorophenyl). Increased hydrophobicity due to methyl groups.
- Implications :
4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, N-(4-Chlorophenyl)-6-methyl-4-oxo
- Structural Differences :
- Fused pyrido-pyrimidine core (vs. dihydropyrimidine).
- Chlorine substituent (para position) on the phenyl ring.
- Chlorine’s higher lipophilicity compared to fluorine may prolong metabolic half-life but increase off-target risks .
Key Research Findings
- Electronic Effects : Fluorine’s electron-withdrawing nature in the target compound may enhance binding to electrophilic regions of enzymes (e.g., kinases) compared to methoxy or methyl groups .
- Core Modifications : Saturated or fused cores (e.g., tetrahydro or pyrido-pyrimidine) limit conformational mobility, which could improve selectivity but reduce adaptability to dynamic binding sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
